![molecular formula C31H26N2O2 B161702 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] CAS No. 139021-82-2](/img/structure/B161702.png)
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Overview
Description
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a chiral nitrogen ligand used for enantioselective synthesis . It is a C2 symmetric ligand that easily forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Molecular Structure Analysis
The molecular structure of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is characterized by its C31H26N2O2 empirical formula . Its molecular weight is 458.55 .Chemical Reactions Analysis
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is known to be involved in enantioselective catalysis . It forms bidentate coordination complexes with various metals .Physical And Chemical Properties Analysis
The melting point of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is reported to be between 205-208 °C .Scientific Research Applications
Enantioselective Catalysis
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]: serves as a chiral ligand in enantioselective catalysis. This application is crucial in the synthesis of optically active compounds, which are important in pharmaceuticals and agrochemicals. The compound’s ability to induce chirality in catalytic reactions helps in producing enantiomerically pure substances from racemic mixtures .
Coordination Chemistry
The oxazoline rings in the compound exhibit a strong tendency to coordinate with various metals, forming stable complexes. This property is exploited in coordination chemistry to synthesize novel metal complexes that can have potential applications in materials science, catalysis, and as intermediates in organic synthesis .
Asymmetric Synthesis
As a ligand, 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is used in asymmetric synthesis to produce chiral molecules with high enantiomeric excess. These molecules are significant in the development of drugs and other bioactive molecules with specific stereochemistry .
Molecular Recognition
This compound can be used in molecular recognition studies due to its ability to form specific interactions with substrates. It can be incorporated into sensors or used in the extraction and separation of enantiomers, leveraging its chiral recognition capabilities .
Medicinal Chemistry
In medicinal chemistry, the compound’s chiral properties and metal coordination abilities make it a valuable tool for designing and synthesizing new pharmaceutical agents. It can help create compounds with targeted biological activity and improved pharmacokinetic profiles .
Polymer Chemistry
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]: can also be used in polymer chemistry, particularly in the synthesis of chiral polymers. These polymers can have applications in drug delivery systems, chiral separation technologies, and optoelectronic materials .
Mechanism of Action
Target of Action
It is known that this compound is aC2 symmetric ligand used for enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Mode of Action
The mode of action of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] involves the formation of bidentate coordination complexes with various metals . This interaction allows the compound to act as a ligand in enantioselective catalysis, facilitating reactions that produce one enantiomer preferentially.
Result of Action
The result of the action of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is the facilitation of enantioselective reactions. By acting as a ligand and forming coordination complexes with various metals, it enables the preferential production of one enantiomer in these reactions .
Safety and Hazards
properties
IUPAC Name |
(4R,5S)-2-[[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHHQYXICTXGR-VKONIRKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)CC3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384736 | |
Record name | 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] | |
CAS RN |
139021-82-2 | |
Record name | 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] influence its coordination to palladium and affect the catalytic activity of the resulting complex?
A1: 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] acts as a C2-symmetric bidentate ligand, coordinating to palladium through the nitrogen atoms in the oxazoline rings. [] The rigid structure, imparted by the chiral centers and the bridging methylene group, enforces a specific geometry around the palladium center. This defined geometry influences the accessibility of the palladium to reactants and can lead to enhanced selectivity in catalytic reactions. The study by demonstrated that the substituents on the 4 and 5 positions of the oxazoline ring, in this case, phenyl groups, further affect the bite angle of the ligand and the dihedral angles around the palladium center. These structural variations directly impact the catalytic activity and selectivity of the palladium complex. [] Further research is needed to fully elucidate the structure-activity relationships for different catalytic applications.
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